

Discovery and development of G7-18Nate peptide

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An In-depth Technical Guide on the Discovery and Development of the G7-18Nate Peptide

Introduction

The Growth factor receptor-bound protein 7 (Grb7) is a signaling adaptor protein implicated in the progression of various cancers, including breast and pancreatic cancer.[1][2] Its Src homology 2 (SH2) domain plays a crucial role in mediating protein-protein interactions that promote cell proliferation, migration, and invasion.[1][3] The **G7-18Nate** peptide is a synthetically developed, non-phosphorylated cyclic peptide that specifically targets and inhibits the Grb7-SH2 domain, making it a promising candidate for anticancer therapeutics.[4][5][6] This document provides a comprehensive overview of the discovery, development, and mechanism of action of **G7-18Nate** and its derivatives.

Discovery and Structure

G7-18Nate was identified through phage display technology, a method used to discover peptides with high affinity for a specific target. [4][7] The peptide is a cyclic molecule composed of 11 amino acids with the sequence WFEGYDNTFPC. [3][7] The cyclization is achieved through a thioether linkage between the N-terminus and the side chain of the C-terminal cysteine. [4] Structural studies have indicated that while the peptide is largely flexible in solution, it tends to form a β -turn around the YDN motif, which is crucial for its binding to the Grb7-SH2 domain. [6]

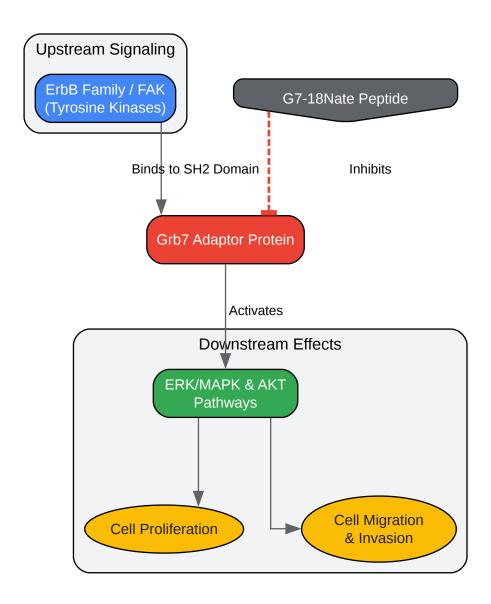


Mechanism of Action and Specificity

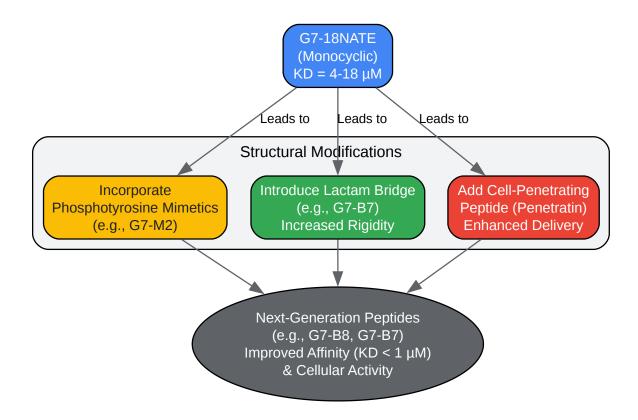
G7-18Nate functions as a competitive inhibitor of the Grb7-SH2 domain. By binding to this domain, it blocks the interaction of Grb7 with its upstream signaling partners, such as phosphorylated tyrosine kinases like the ErbB receptor family and Focal Adhesion Kinase (FAK).[3][8] This inhibition disrupts downstream signaling pathways, including the ERK/MAPK and AKT pathways, which are critical for cell migration and proliferation.[3]

A key feature of **G7-18Nate** is its high specificity for the Grb7-SH2 domain over other closely related SH2 domains, including those of Grb2, Grb10, and Grb14.[1][5][9] This specificity is attributed to unique amino acid residues within the Grb7-SH2 domain, such as arginine 462 and leucine at the β D6 position, which are critical for the interaction with **G7-18Nate**.[1][2] Interestingly, the high-affinity binding and specificity of **G7-18Nate** to the Grb7-SH2 domain have been shown to be dependent on the presence of millimolar concentrations of phosphate. [5][9]

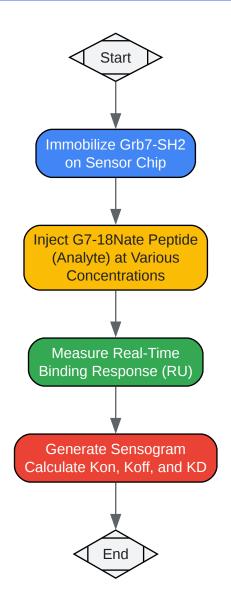












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